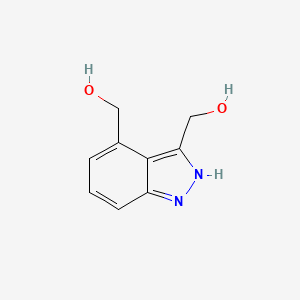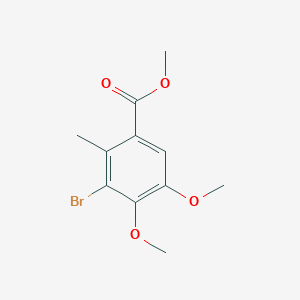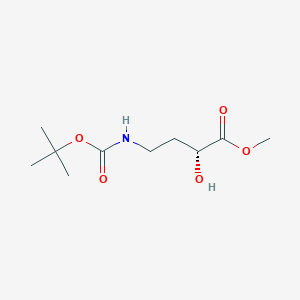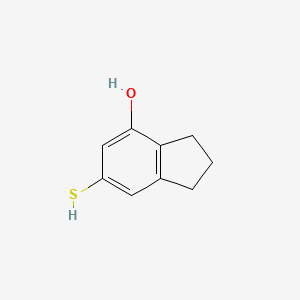![molecular formula C12H19NO3 B11755389 tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate: is a synthetic organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in biological and medicinal research to study its effects on different biological pathways. It may be investigated for its potential therapeutic properties or as a tool to understand specific biochemical processes .
Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate
- tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
Comparison: tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate is unique due to its specific bicyclic structure and the presence of a ketone group at the 6-position. This structural feature distinguishes it from similar compounds, which may have different functional groups or substitutions at various positions on the bicyclic ring .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl N-(6-oxo-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-9H,4-6H2,1-3H3,(H,13,15) |
Clé InChI |
PTEMABXDMQEOQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2CC1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)
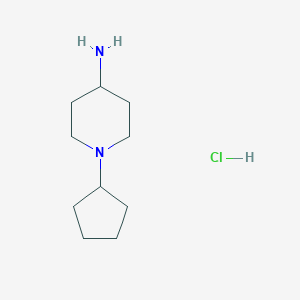
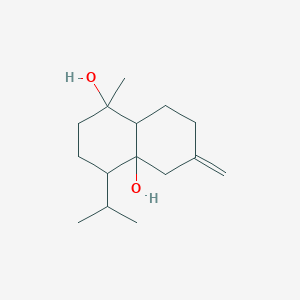
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
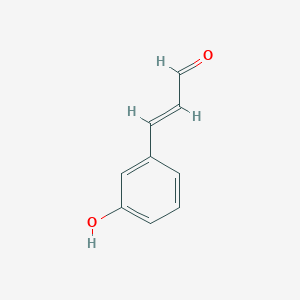
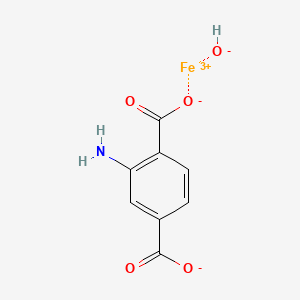
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)

